molecular formula C14H18FN B13212268 4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane

4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane

Cat. No.: B13212268
M. Wt: 219.30 g/mol
InChI Key: VCCWVNQKIRKJJB-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structural motif where a nitrogen atom is incorporated into a spiro[44]nonane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic core followed by the introduction of the fluorophenyl group. One efficient method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of di[aryl(hetaryl)methyl] malonic acids can be promoted by P2O5 to yield spiro[4.4]nonane derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the desired product is obtained in sufficient quantities and with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The fluorophenyl group can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The spirocyclic structure may also contribute to its stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 5-Azoniaspiro[4.4]nonane
  • 5-Azoniaspiro[4.5]decane
  • 5-Azoniaspiro[4.6]undecane

Uniqueness

4-(4-Fluorophenyl)-2-azaspiro[4.4]nonane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, distinguishing it from other spirocyclic compounds .

Properties

Molecular Formula

C14H18FN

Molecular Weight

219.30 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C14H18FN/c15-12-5-3-11(4-6-12)13-9-16-10-14(13)7-1-2-8-14/h3-6,13,16H,1-2,7-10H2

InChI Key

VCCWVNQKIRKJJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2C3=CC=C(C=C3)F

Origin of Product

United States

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